6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is known for its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer therapy .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
- The primary targets of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not clearly recognized. However, related pyrrolopyrazine derivatives have exhibited various activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibition .
Target of Action
Researchers can use this information to design and synthesize new leads for treating various diseases . 🌟
Safety and Hazards
Future Directions
The discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors suggests promising future directions for this compound . Compound 5g, for instance, exhibits an IC50 value of 0.007 μM against ATR kinase and displays good anti-tumor activity in vitro . This indicates that this compound and its derivatives could be promising compounds for further investigation .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with receptor-interacting protein kinase 1 (RIPK1), where this compound acts as an inhibitor . This interaction is significant because RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RIPK1, this compound can prevent the activation of downstream signaling pathways that lead to cell death . This inhibition can result in altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. Specifically, it binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and subsequent necroptotic signaling. Additionally, this compound may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting good stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolo[3,4-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: This compound also acts as an ATR inhibitor but with different potency and selectivity.
Thieno[3,2-d]pyrimidine: Another class of ATR inhibitors with a different core structure.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific ring structure, which provides a distinct binding affinity and selectivity for ATR kinase. This makes it a valuable lead compound for the development of new cancer therapies .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIOQTYZWAAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449623 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53493-80-4 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines and how are they synthesized?
A1: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines consist of a pyrimidine ring fused to a pyrrolidine ring. A key intermediate in their synthesis is often a 1-aryl-4-cyano-3-pyrrolidinone or a related 3-amino-3-pyrroline derivative. [, , ] These intermediates can be further modified to introduce various substituents at different positions of the molecule. For instance, researchers have synthesized derivatives with aryl substituents at the 6-position, as well as 4-hydroxy, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives. [, ]
Q2: How does the structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives influence their biological activity?
A2: Research suggests that modifications to the 6-position of the this compound scaffold can significantly impact biological activity. For example, introducing specific chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group at the 6-position enhanced antiparasitic activity against Plasmodium berghei and Plasmodium gallinaceum compared to the unsubstituted parent compound. [] This highlights the importance of SAR studies in optimizing the structure of these compounds for specific therapeutic applications.
Q3: What are the potential applications of this compound derivatives in drug discovery?
A3: Studies have identified this compound derivatives as potential antifolates, which are compounds that inhibit the enzyme dihydrofolate reductase (DHFR). [] DHFR is crucial for folate metabolism and, consequently, for DNA synthesis. Inhibiting DHFR can disrupt cell growth and proliferation, making antifolates valuable in targeting rapidly dividing cells like those found in parasites causing diseases like malaria. Furthermore, recent research has explored 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as potential ATR inhibitors. [, ] ATR kinase is a key regulator of the DNA damage response pathway, making it an attractive target for cancer therapy. These studies highlight the versatility of the this compound scaffold and its potential to yield compounds with diverse biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.